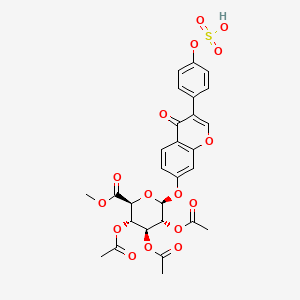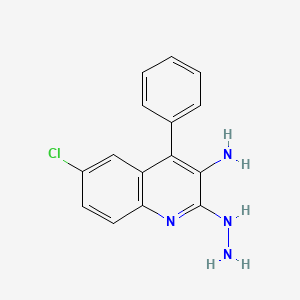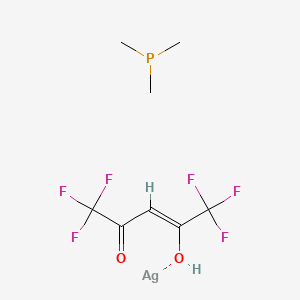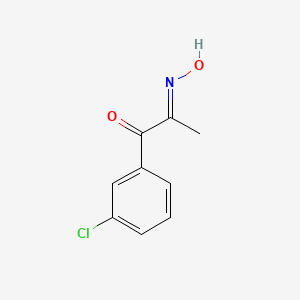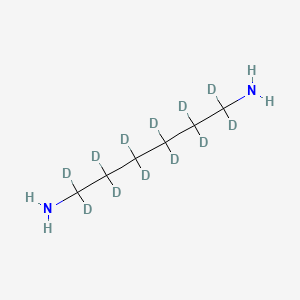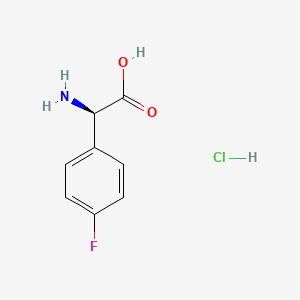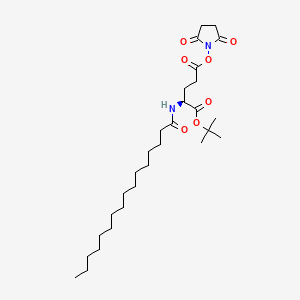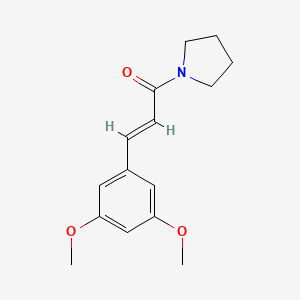![molecular formula C3H6O3 B583789 D-[3-13C]Glyceraldehyde CAS No. 478529-50-9](/img/structure/B583789.png)
D-[3-13C]Glyceraldehyde
描述
D-[3-13C]Glyceraldehyde: is a labeled form of D-glyceraldehyde, where the carbon at position 3 is replaced with the isotope carbon-13. This compound is a simple sugar and the simplest aldose, making it an important reference molecule in carbohydrate chemistry. It is used extensively in metabolic studies and as a precursor in the synthesis of more complex sugars.
准备方法
Synthetic Routes and Reaction Conditions: D-[3-13C]Glyceraldehyde can be synthesized through isotope exchange reactions. One common method involves replacing a portion of the naturally occurring carbon-12 isotope with a carbon-13 labeled reagent. This process typically involves the chemical synthesis of D-glyceraldehyde followed by isotope exchange to incorporate the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 labeled precursors and reagents under controlled conditions to ensure high purity and yield of the labeled compound .
化学反应分析
Types of Reactions: D-[3-13C]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and lead tetraacetate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Cyanide ions are used in the Kiliani-Fischer synthesis to add a carbon atom at the aldehyde position.
Major Products:
Oxidation: D-glyceric acid.
Reduction: Glycerol.
Substitution: Tetroses such as D-erythrose and D-threose.
科学研究应用
D-[3-13C]Glyceraldehyde is widely used in scientific research due to its labeled carbon atom, which allows for detailed metabolic studies. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex sugars.
Biology: Utilized in metabolic pathway studies to trace the fate of carbon atoms.
Medicine: Employed in research to understand carbohydrate metabolism and related disorders.
Industry: Used in the production of labeled compounds for various applications.
作用机制
The mechanism of action of D-[3-13C]Glyceraldehyde involves its participation in metabolic pathways. It acts as an intermediate in glycolysis and other carbohydrate metabolism processes. The labeled carbon-13 allows researchers to trace its incorporation and transformation in these pathways, providing insights into the molecular targets and pathways involved .
相似化合物的比较
D-glyceraldehyde: The non-labeled form of the compound.
L-glyceraldehyde: The enantiomer of D-glyceraldehyde.
Dihydroxyacetone: A structural isomer of glyceraldehyde.
Uniqueness: D-[3-13C]Glyceraldehyde is unique due to its isotopic labeling, which makes it particularly valuable for tracing studies in metabolic research. This isotopic labeling allows for precise tracking of the compound’s fate in biological systems, providing detailed insights that are not possible with non-labeled compounds .
属性
IUPAC Name |
(2R)-2,3-dihydroxy(313C)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-QQPKUSCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

